Olivanic acid - 64761-66-6

Olivanic acid

Catalog Number: EVT-1568136
CAS Number: 64761-66-6
Molecular Formula: C11H14N2O4S
Molecular Weight: 270.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Olivanic acid is a natural product found in Streptomyces argenteolus, Streptomyces olivaceus, and Streptomyces griseus with data available.
Source

Olivanic acid is primarily sourced from the fermentation of the bacterium Streptomyces olivaceus. This organism was first isolated in the mid-20th century and has since been recognized for its ability to produce various antibiotic compounds, including olivanic acid. The production process typically involves optimizing growth conditions and nutrient availability to enhance yield .

Classification

Olivanic acid belongs to the class of β-lactam antibiotics, specifically within the carbapenem subgroup. These compounds are known for their structural similarity to penicillin and cephalosporins but possess unique properties that influence their activity against resistant bacterial strains .

Synthesis Analysis

Methods

The synthesis of olivanic acid can be approached through both natural fermentation and synthetic chemical methods. While fermentation remains a traditional method, it often requires optimization to maximize yield. Synthetic routes have been developed to create olivanic acid analogs with improved stability and efficacy.

Technical Details

  1. Fermentation: The production of olivanic acid through fermentation involves cultivating Streptomyces olivaceus under controlled conditions. Key factors include temperature, pH, and nutrient composition, which can be optimized using statistical experimental methods to increase yields .
  2. Chemical Synthesis: Various synthetic pathways have been explored, including:
    • Intramolecular Wittig reactions using thioesters as starting materials.
    • Thioester cyclization methods that facilitate the formation of the β-lactam ring structure .
Molecular Structure Analysis

Structure

The molecular structure of olivanic acid features a characteristic β-lactam ring fused with a five-membered ring system. The specific stereochemistry at various carbon positions is crucial for its biological activity.

Data

  • Molecular Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: Approximately 299.34 g/mol
  • Structural Characteristics: The compound contains a carbon atom at position C-1, substituents at C-2, and an ethoxy group at C-6, which are critical for its antibiotic properties .
Chemical Reactions Analysis

Reactions

Olivanic acid participates in several chemical reactions typical of β-lactam antibiotics, including hydrolysis and interactions with nucleophiles.

Technical Details

  1. Hydrolysis: The β-lactam ring is susceptible to hydrolysis under alkaline conditions, which can lead to the loss of antibacterial activity.
  2. Nucleophilic Attack: The compound can react with nucleophiles such as hydroxylamine and cysteine, which may affect its stability and efficacy in therapeutic applications .
Mechanism of Action

Process

Olivanic acid exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to hydrolysis; requires careful formulation to maintain efficacy.
  • pH Sensitivity: Decomposes under alkaline conditions (pH > 8) leading to reduced biological activity .
Applications

Scientific Uses

Olivanic acid has been primarily studied for its potential applications in antibiotic therapy against resistant bacterial infections. Its structural properties make it a candidate for further development into more stable derivatives that could be utilized in clinical settings.

Research Directions

Current research focuses on:

  • Enhancing the stability of olivanic acid derivatives.
  • Exploring combinations with other antibiotics to overcome resistance mechanisms.
  • Investigating novel synthetic routes for improved production efficiency .
Introduction to Oleanolic Acid: Chemical Identity and Natural Significance

Structural Characterization of Oleanolic Acid as a Pentacyclic Triterpenoid

Oleanolic acid belongs to the oleanane-type triterpenoids, characterized by a pentacyclic ring system with a C-30 skeleton derived from the cyclization of squalene. Its structure includes:

  • Core framework: Five fused rings (A-E) with trans configurations at A/B, B/C, and C/D ring junctions, and a cis C/D fusion.
  • Functional groups: A hydroxyl group at C-3β, a carboxylic acid at C-28, and a Δ¹² double bond between C-12 and C-13 [1] [6].
  • Molecular properties: Molecular weight of 456.7 g/mol, melting point >300°C, and extreme hydrophobicity (water solubility: ~1.75 µg/L). This low polarity dictates its isolation using solvents like ethanol, chloroform, or methanol [6] [9].

Biosynthesis proceeds via the mevalonate pathway:

  • Squalene formation: Polymerization of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
  • Epoxidation: Squalene monooxygenase converts squalene to 2,3-oxidosqualene.
  • Cyclization: β-Amyrin synthase catalyzes ring formation to generate β-amyrin.
  • Oxidation: Cytochrome P450 enzymes (e.g., CYP716AATR2) oxidize C-28 to a carboxyl group, yielding OA [1] [6].

Table 1: Spectral Signatures of Oleanolic Acid

TechniqueKey Identifiers
UV-Visλₘₐₓ: 205–210 nm (ethanol)
¹H-NMRδ 5.43 (H-12, olefinic proton); δ 3.37 (H-3α, hydroxyl-bearing methine)
¹³C-NMRδ 181.86 (C-28, carboxyl); δ 146.47 (C-13), 124.22 (C-12, double bond)
Mass Spectrometrym/z 455.35 [M-H]⁻; fragments: 203.2, 202.2, 189.2 (EI-GC/MS)
ChromatographyGC retention indices vary by column; HPLC elution: ~15–20 min (C18 reverse phase)

Crystallographically, OA exhibits polymorphism: prismatic crystals form in ethanol, while amorphous solids arise from chloroform. These structural attributes underpin its biological interactions and extraction strategies [6] [9].

Taxonomic Distribution in Plant Kingdom: Key Botanical Sources

OA occurs ubiquitously in medicinal, edible, and wild plants, predominantly in the Oleaceae, Lamiaceae, and Rosaceae families. Its concentration varies by species, tissue type, and environmental factors:

  • High-yield sources:
  • Olea europaea (olive): Leaves (31 mg/g dry weight) and fruits (21 mg/g DW) [7].
  • Ligustrum lucidum (glossy privet): Leaves (6.3 mg/g DW) [7].
  • Silphium trifoliatum: Leaves (22 mg/g DW) [7].
  • Fruit peels: Apples (Malus domestica), grapes (Vitis vinifera), and loquats (Eriobotrya japonica) accumulate OA in cuticular waxes. Apple peel contains ~9.4 mg/g DW, while grape skins contribute significantly to postharvest quality maintenance [3] [4] [7].
  • Herbs and spices: Salvia officinalis (sage: 6.7 mg/g DW), Thymus vulgaris (thyme: 3.7 mg/g DW) [7].

Table 2: Oleanolic Acid Distribution in Key Plant Taxa

Plant FamilyRepresentative SpeciesPlant PartOA Concentration (mg/g DW)
OleaceaeOlea europaeaLeaves31.0
Ligustrum lucidumLeaves6.3
LamiaceaeSalvia officinalisHerb6.7
Thymus vulgarisHerb3.7
RosaceaeMalus domesticaFruit peel9.4
Crataegus pinnatifidaLeaves1.0
AsteraceaeSilphium trifoliatumLeaves22.0
Calendula officinalisFlowersNot detected
AdoxaceaeSambucus nigraLeaves1.2

Geographical and developmental factors critically influence yields. For example, Mediterranean Olea europaea cultivars show higher OA than temperate counterparts due to adaptive responses to oxidative stress [5] [7].

Ecological Roles in Plant Defense Mechanisms and Epicuticular Wax Formation

OA is integral to plant survival, primarily through its integration into cuticular waxes—a hydrophobic barrier covering aerial organs. This wax comprises epicuticular (external) and intracuticular (embedded) layers, with OA predominantly localized intracuticularly:

  • Physical defense: In Olea europaea, OA crystallizes on leaf surfaces, forming a barrier against fungal pathogens and insect herbivory. Similarly, grape berry waxes (containing 6159–7125 µg/mm² total wax) reduce water loss and microbial invasion [4] [7] [8].
  • Chemical signaling: OA deters herbivores via allelopathic effects and modulates interactions with pollinators by altering surface hydrophobicity [7] [10].
  • Stress adaptation: In drought or UV exposure, OA synthesis upregulates. For example, Vitis vinifera increases OA in cuticular wax during water stress to fortify cuticle integrity [4] [8].

Table 3: OA Distribution in Epicuticular vs. Intracuticular Waxes of Select Plants

Plant SpeciesWax LayerPrimary ComponentsOA Localization
Rosa caninaEpicuticularAlkanes, alkyl estersTrace
IntracuticularTriterpenoids, primary alcoholsDominant triterpenoid
Vitis viniferaEpicuticularTerpenoids (e.g., OA), hydrocarbons10–30% of terpenoids
IntracuticularFatty acids, alcohols70–90% of terpenoids
Prunus laurocerasusEpicuticularAlkanesAbsent
IntracuticularTriterpenoids (OA, UA)High concentration

Mechanistically, OA contributes to wax crystallinity and reduces cuticular permeability. In Rosa canina, triterpenoids like OA are intracuticular, limiting stomatal water loss, while alkanes dominate the epicuticular layer for UV reflection. This compartmentalization optimizes barrier functions against biotic and abiotic stressors [4] [8] [10].

Furthermore, OA participates in reactive oxygen species (ROS) quenching within plant tissues. Under oxidative stress (e.g., pathogen attack), it indirectly enhances antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), mitigating cellular damage. This dual role—physical barrier and biochemical shield—exemplifies OA’s ecological versatility [10].

Concluding Remarks

Oleanolic acid exemplifies the convergence of chemical complexity and ecological functionality in plant systems. Its structural robustness enables diverse defensive roles, while its taxonomic ubiquity highlights evolutionary significance. Future research should explore OA’s interactions with plant microbiomes and its potential as a biomarker for environmental resilience.

Properties

CAS Number

64761-66-6

Product Name

Olivanic acid

IUPAC Name

3-[(E)-2-aminoethenyl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

InChI

InChI=1S/C11H14N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h2-3,5-6,8,14H,4,12H2,1H3,(H,16,17)/b3-2+

InChI Key

HFTVKHFILHLXJF-NSCUHMNNSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CN)O

Synonyms

MM 13902
MM 17880
MM 22380
MM 22381
MM 22382
MM 22383
MM 27696
MM 4550
olivanic acid
olivanic acids

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CN)O

Isomeric SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)S/C=C/N)O

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